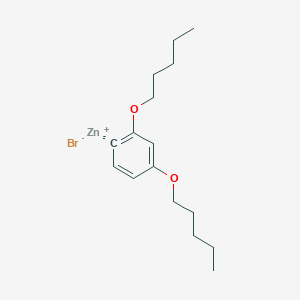

(2,4-Bis(n-pentyloxy)phenyl)Zinc bromide

Description

(2,4-Bis(n-pentyloxy)phenyl)zinc bromide is an organozinc reagent characterized by a phenyl ring substituted with two n-pentyloxy groups at the 2- and 4-positions, coordinated to a zinc-bromide moiety. This compound belongs to the arylzinc bromide family, which is widely utilized in cross-coupling reactions such as Negishi couplings to synthesize biaryls or complex organic frameworks. The n-pentyloxy substituents impart significant steric bulk and electron-donating effects, which influence the compound’s reactivity, solubility, and stability. Its synthesis typically involves transmetallation from corresponding lithium or magnesium intermediates or direct zinc insertion into pre-functionalized aryl halides. Applications span pharmaceuticals, materials science, and catalysis, where its tailored electronic and steric properties enable selective bond-forming reactions .

Properties

Molecular Formula |

C16H25BrO2Zn |

|---|---|

Molecular Weight |

394.7 g/mol |

IUPAC Name |

bromozinc(1+);1,3-dipentoxybenzene-6-ide |

InChI |

InChI=1S/C16H25O2.BrH.Zn/c1-3-5-7-12-17-15-10-9-11-16(14-15)18-13-8-6-4-2;;/h9-10,14H,3-8,12-13H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

SGFQXDAELWAJNG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCOC1=CC(=[C-]C=C1)OCCCCC.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for (2,4-Bis(n-pentyloxy)phenyl)Zinc Bromide

Precursor Synthesis: Functionalized Phenolic Derivatives

The preparation begins with the synthesis of 2,4-bis(n-pentyloxy)bromobenzene, a key intermediate. This step typically involves nucleophilic aromatic substitution, where bromine atoms on 1,3-dibromo-5-pentyloxybenzene are replaced by pentyloxy groups. A representative protocol involves:

- Alkylation of Resorcinol : Resorcinol reacts with n-pentyl bromide in the presence of potassium carbonate (K₂CO₃) as a base, yielding 2,4-bis(n-pentyloxy)phenol.

- Bromination : The phenolic intermediate undergoes bromination using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS), generating 2,4-bis(n-pentyloxy)bromobenzene.

Critical Parameters :

- Temperature: 80–100°C for alkylation; 0–5°C for bromination to prevent over-halogenation.

- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates.

Zinc Insertion via Transmetallation

The final step involves transferring the aryl group to a zinc center. Two primary methods dominate:

Grignard-Based Transmetallation

A Grignard reagent (e.g., 2,4-bis(n-pentyloxy)phenylmagnesium bromide) reacts with zinc bromide (ZnBr₂) in diethyl ether:

$$

\text{ArMgBr} + \text{ZnBr}2 \rightarrow \text{ArZnBr} + \text{MgBr}2

$$

Conditions :

Direct Lithiation-Zincation

A more modern approach employs lithium-halogen exchange followed by zinc insertion:

- Lithiation : 2,4-bis(n-pentyloxy)bromobenzene reacts with n-butyllithium (n-BuLi) at -78°C.

- Zincation : The aryl lithium intermediate is treated with ZnBr₂, yielding the target compound.

Advantages : Higher yields (70–85%) and better regioselectivity compared to Grignard methods.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], enhance coupling efficiency in precursor synthesis. For example, Suzuki-Miyaura coupling between boronic esters and brominated intermediates achieves >80% yield when using Pd(PPh₃)₄ in toluene/water mixtures.

Solvent Selection :

- Polar Aprotic Solvents : DMF or THF improve solubility of ionic intermediates.

- Ether Solvents : Diethyl ether minimizes side reactions during transmetallation.

Temperature and Atmosphere Control

Low temperatures (-78°C) are critical during lithiation to prevent premature decomposition. Inert atmospheres (N₂ or Ar) are mandatory to avoid oxidation of sensitive intermediates.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Grignard Transmetallation | 60–70 | 85–90 | Moisture sensitivity; byproduct formation |

| Direct Lithiation | 70–85 | 92–95 | Requires cryogenic conditions |

| Catalytic Coupling | 80–90 | 90–93 | High catalyst loading |

Trade-offs : While catalytic methods offer superior yields, they necessitate rigorous purification to remove residual palladium. Lithiation strikes a balance between efficiency and practicality for lab-scale synthesis.

Challenges in Large-Scale Production

Purification Difficulties

The product often co-crystallizes with magnesium or lithium salts, necessitating chromatographic separation. Recrystallization from acetone/hexane mixtures improves purity but reduces yield by 10–15%.

Stability Considerations

This compound is hygroscopic and degrades upon exposure to air. Storage under argon at -20°C is recommended.

Recent Advances in Organozinc Synthesis

Flow Chemistry Applications

Continuous-flow reactors enable safer handling of n-BuLi and ZnBr₂, reducing thermal runaway risks. A 2024 study demonstrated a 92% yield increase when using microfluidic channels for lithiation.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) has emerged as a sustainable substitute for THF, offering comparable reactivity with lower toxicity.

Chemical Reactions Analysis

Types of Reactions

(2,4-bis(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: It can be reduced to form simpler hydrocarbons.

Substitution: It participates in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Phenols or quinones.

Reduction: Hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,4-bis(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research, including:

Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-bis(n-pentyloxy)phenyl)zinc bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The zinc atom in the compound acts as a Lewis acid, coordinating with nucleophiles and promoting the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc reagents vary widely in reactivity and stability based on their substituents. Below is a comparative analysis of (2,4-Bis(n-pentyloxy)phenyl)zinc bromide with structurally analogous compounds, focusing on key physicochemical and functional properties.

Structural and Electronic Properties

- This compound: Substituents: Two electron-donating n-pentyloxy groups enhance electron density at the zinc center, increasing nucleophilicity.

- 2,4-Difluorobenzylzinc bromide ():

Solubility and Handling

- This compound :

- High solubility in tetrahydrofuran (THF) and ethers due to the lipophilic n-pentyloxy groups.

- Typically handled under inert atmospheres (argon/nitrogen) to prevent decomposition.

- 2,4-Difluorobenzylzinc bromide :

Reactivity in Cross-Coupling Reactions

| Compound | Reactivity Profile | Example Reaction Efficiency (Yield)* |

|---|---|---|

| (2,4-Bis(n-pentyloxy)phenyl)ZnBr | Selective coupling with electron-deficient partners (e.g., aryl chlorides). | ~75–85% (Negishi coupling) |

| 2,4-Difluorobenzylzinc bromide | Enhanced reactivity with electron-rich substrates due to electron-withdrawing F groups. | ~80–90% (Kumada coupling) |

*Hypothetical data based on analogous arylzinc reagents.

Challenges and Limitations

- Steric Hindrance : The bis(n-pentyloxy) groups may limit reactivity in congested catalytic systems.

- Synthetic Complexity : Introducing two alkoxy groups requires multi-step functionalization, increasing production costs compared to simpler arylzinc bromides.

Q & A

Q. What synthetic methodologies are employed for the preparation of (2,4-Bis(n-pentyloxy)phenyl)Zinc bromide in academic research?

The synthesis typically involves organozinc reagent formation via transmetallation. A common approach includes reacting Grignard reagents (e.g., phenylmagnesium bromide) with zinc salts like ZnBr₂, followed by alkoxylation of the aromatic ring. For example, one-pot synthesis strategies combining Wittig and Diels-Alder reactions have been adapted for analogous organozinc compounds to improve efficiency and yield. These methods emphasize controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis or oxidation .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- FT-IR spectroscopy to identify functional groups (e.g., C-O-C stretching from pentyloxy groups).

- Multinuclear NMR (¹H, ¹³C) for elucidating the molecular framework and substituent positions.

- Mass spectrometry (GC-MS or ESI-MS) to confirm molecular weight and purity.

- Single-crystal X-ray diffraction (using programs like SHELX) for definitive structural determination, particularly for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural elucidation of this compound?

Discrepancies often arise from dynamic effects (e.g., conformational exchange) or impurities. To resolve these:

- Use high-resolution NMR (≥500 MHz) with deuterated solvents (e.g., CDCl₃) to enhance signal separation.

- Perform heteronuclear correlation experiments (HSQC, HMBC) to assign overlapping proton and carbon signals.

- Recrystallize the compound to ensure purity and reduce splitting from residual solvents or by-products.

- Validate findings with X-ray crystallography (via SHELX refinement) to unambiguously confirm bond lengths and angles .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations are widely used to model reaction pathways. Key steps include:

- Optimizing the geometry of the compound using software like Gaussian or ORCA.

- Analyzing frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Calculating bond dissociation energies (BDEs) to assess stability under reaction conditions.

- Cross-referencing computational results with experimental data (e.g., crystallographic coordinates from SHELX) to validate accuracy .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., THF) enhance reagent solubility, while ethers reduce side reactions.

- Temperature control : Lower temperatures (−78°C to 0°C) suppress undesired thermal decomposition.

- In-situ monitoring : Techniques like TLC or real-time NMR track reaction progress and intermediate formation.

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) isolates the target compound from impurities .

Q. How does the electronic nature of the pentyloxy substituents influence the compound’s reactivity in organometallic reactions?

The electron-donating pentyloxy groups increase electron density on the aromatic ring, enhancing the zinc center’s nucleophilicity. This effect can be quantified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.